molecular formula C26H28N2O4 B4062631 methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Cat. No.: B4062631
M. Wt: 432.5 g/mol
InChI Key: OKIUYZMDIWMXOC-UHFFFAOYSA-N
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Description

Methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.20490738 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : The chemical under study is integral in the synthesis of novel compounds, particularly in the creation of fused pentacyclic systems, as found in the dehydration of related benzoic acids (Ukhin et al., 2011).
  • Chemical Reactions and Rearrangements : It is involved in reactions and rearrangements of benzo[diazepino]oxazole derivatives, which contributes to the understanding of the mechanistic aspects of these chemical processes (Terada et al., 1973).
  • Crystallography and Molecular Structure : Investigations into the molecular and crystal structure of related compounds provide insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Moser et al., 2005).

Biological and Pharmacological Potential

  • Antimicrobial and Anticancer Activities : Some derivatives have shown promising results in vitro for antimicrobial and anticancer activities, suggesting potential medical applications (Verma et al., 2015).
  • Analgesic Activity : Certain substituted derivatives have displayed moderate analgesic activity, indicating potential use in pain management (Matsuo et al., 1985).

Applications in Material Science

  • Corrosion Inhibition : Benzodiazepine derivatives, closely related to the chemical , have been studied as corrosion inhibitors for mild steel, demonstrating the chemical's utility in industrial applications (Laabaissi et al., 2021).

Properties

IUPAC Name

methyl 4-(9,9-dimethyl-7-oxo-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-5-22(30)28-20-9-7-6-8-18(20)27-19-14-26(2,3)15-21(29)23(19)24(28)16-10-12-17(13-11-16)25(31)32-4/h6-13,24,27H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIUYZMDIWMXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 2
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 3
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 4
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 5
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 6
methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

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